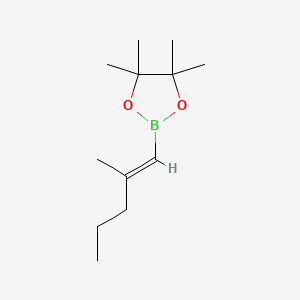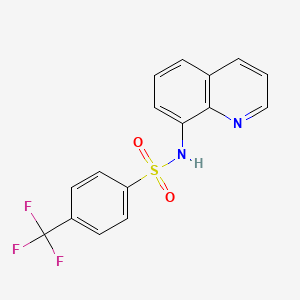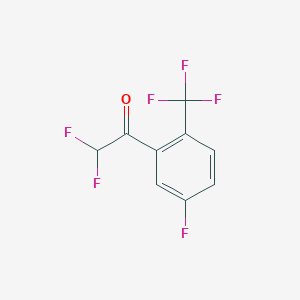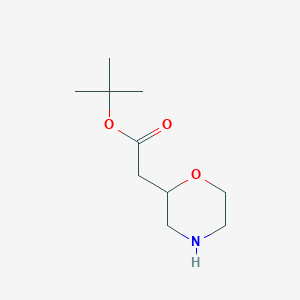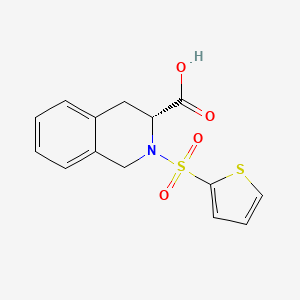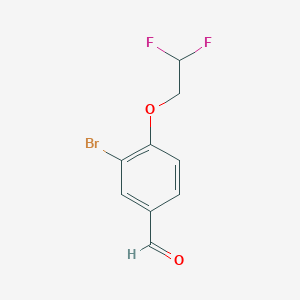
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a 2,2-difluoroethoxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde typically involves the following steps:
Formation of 2,2-Difluoroethoxy Group: The 2,2-difluoroethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate (K2CO3).
Aldehyde Formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
化学反応の分析
Types of Reactions
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid
Reduction: 3-Bromo-4-(2,2-difluoroethoxy)benzyl alcohol
Substitution: 3-Methoxy-4-(2,2-difluoroethoxy)benzaldehyde
科学的研究の応用
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and difluoroethoxy groups may also influence the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a difluoroethoxy group.
4-Bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a difluoroethoxy group.
3-Bromo-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a difluoroethoxy group.
Uniqueness
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H7BrF2O2 |
|---|---|
分子量 |
265.05 g/mol |
IUPAC名 |
3-bromo-4-(2,2-difluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-4,9H,5H2 |
InChIキー |
IDAKYTSFUOGKRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)Br)OCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


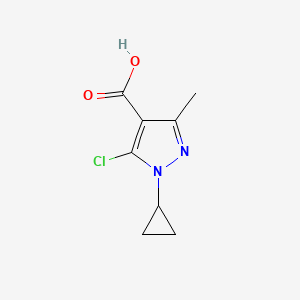
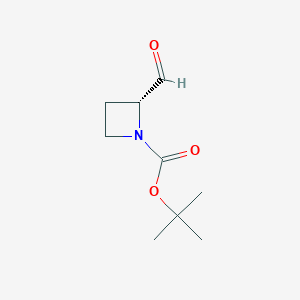
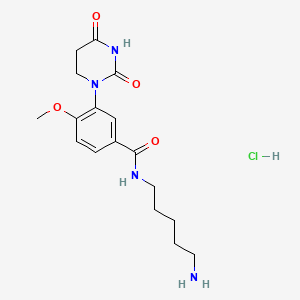
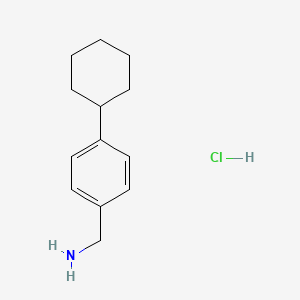
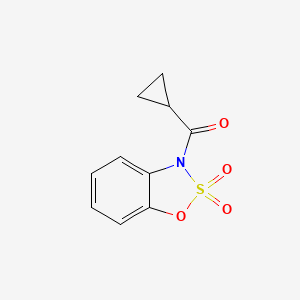
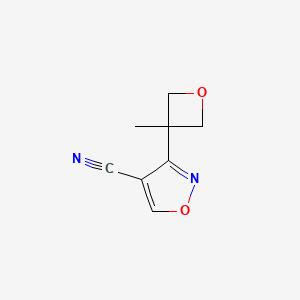
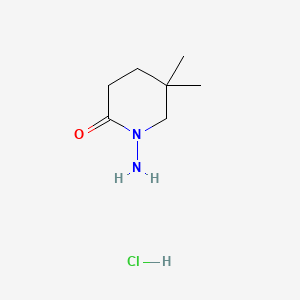
![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)

